molecular formula C15H11BrN2O2 B3183829 4-((6-Bromopyridin-3-yl)oxy)-7-methoxyquinoline CAS No. 1039046-54-2

4-((6-Bromopyridin-3-yl)oxy)-7-methoxyquinoline

Cat. No.: B3183829
CAS No.: 1039046-54-2
M. Wt: 331.16 g/mol
InChI Key: GQYBZLQCLWYCLS-UHFFFAOYSA-N
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Description

4-((6-Bromopyridin-3-yl)oxy)-7-methoxyquinoline (CAS 1039046-54-2) is a bromopyridine-quinoline hybrid compound of significant interest in medicinal chemistry and oncology research. With the molecular formula C15H11BrN2O2 and a molecular weight of 331.16 g/mol , this compound serves as a valuable chemical intermediate in drug discovery, particularly for developing multi-substituted pyridone derivatives that have demonstrated potential as cancer therapeutics . The structural architecture of this compound, featuring a quinoline core linked via an ether bridge to a brominated pyridine ring, makes it particularly valuable for constructing PROTAC (Proteolysis Targeting Chimeras) molecules . In this emerging therapeutic modality, compounds like this compound can be utilized as ligands that bind specifically to target proteins of interest (POI), enabling their targeted degradation via the ubiquitin-proteasome system . This degradation mechanism offers advantages over traditional inhibition approaches, potentially addressing challenges with "undruggable" targets and providing higher efficacy through catalytic activity . The bromine substituent at the 6-position of the pyridine ring provides a reactive handle for further structural diversification through cross-coupling reactions, allowing researchers to incorporate this scaffold into more complex molecular architectures. The compound requires storage under sealed, dry conditions at 2-8°C to maintain stability . This chemical is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers utilizing this compound should implement appropriate safety precautions during handling.

Properties

IUPAC Name

4-(6-bromopyridin-3-yl)oxy-7-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c1-19-10-2-4-12-13(8-10)17-7-6-14(12)20-11-3-5-15(16)18-9-11/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYBZLQCLWYCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)OC3=CN=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743191
Record name 4-[(6-Bromopyridin-3-yl)oxy]-7-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039046-54-2
Record name 4-[(6-Bromopyridin-3-yl)oxy]-7-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 6 Bromopyridin 3 Yl Oxy 7 Methoxyquinoline

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 4-((6-Bromopyridin-3-yl)oxy)-7-methoxyquinoline reveals several logical disconnections that inform the design of a synthetic pathway. The primary disconnection is the ether bond between the quinoline (B57606) and pyridine (B92270) rings, which can be formed through various C-O coupling strategies. Further disconnections of the quinoline and bromopyridine moieties lead to readily available starting materials.

Strategies for Forming the Quinoline-Oxygen Bond

The central challenge in the synthesis of the target molecule is the formation of the diaryl ether linkage. Retrosynthetically, this bond can be disconnected to yield a 4-substituted-7-methoxyquinoline and 6-bromopyridin-3-ol. The forward reaction can be envisioned through two main approaches:

Nucleophilic Aromatic Substitution (SNAr): This approach involves the reaction of a 4-halo-7-methoxyquinoline (typically 4-chloro-7-methoxyquinoline) with 6-bromopyridin-3-ol in the presence of a base. The electron-withdrawing nature of the quinoline ring system facilitates the displacement of the halide at the C4-position by the pyridinol nucleophile.

Metal-Catalyzed Cross-Coupling: Modern cross-coupling reactions offer powerful alternatives for C-O bond formation.

Buchwald-Hartwig Amination-type Etherification: A palladium-catalyzed coupling between 4-chloro-7-methoxyquinoline (B1631688) and 6-bromopyridin-3-ol, employing a suitable phosphine (B1218219) ligand and a base, can construct the desired ether linkage.

Ullmann Condensation: A copper-catalyzed reaction between 4-chloro-7-methoxyquinoline and 6-bromopyridin-3-ol is another viable strategy, often requiring higher temperatures than palladium-catalyzed methods.

Approaches for Incorporating the Bromopyridine Moiety

The 6-bromopyridin-3-ol fragment is a key building block. Its synthesis can be approached through various methods, including the bromination of 3-hydroxypyridine (B118123) or the functionalization of other commercially available bromopyridine derivatives. The bromine atom serves as a handle for potential further modifications of the final molecule, while the hydroxyl group is essential for the ether linkage formation.

Installation of the 7-Methoxy Group on the Quinoline Ring

The 7-methoxyquinoline (B23528) core can be assembled through several established methods for quinoline synthesis. A common strategy involves the cyclization of a suitably substituted aniline (B41778) derivative. For instance, the reaction of 3-methoxyaniline with a β-ketoester or a similar three-carbon component can lead to the formation of the quinoline ring system. Subsequent functionalization at the C4-position is then required.

Alternatively, one can start from a pre-functionalized quinoline. The synthesis of 4-hydroxy-7-methoxyquinoline (B63709) is a key step, which can then be converted to the more reactive 4-chloro-7-methoxyquinoline. A patented process describes the synthesis of 4-hydroxy-7-methoxyquinoline starting from the reaction of trimethyl orthoformate and isopropylidene malonate, followed by reaction with 3,4-dimethoxyaniline (B48930) and subsequent cyclization in diphenyl ether google.com.

Conventional and Advanced Synthetic Pathways

The forward synthesis of this compound can be executed through several pathways, leveraging both classical and modern synthetic methodologies. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Reactions for Ether Formation

The SNAr reaction is a fundamental and widely used method for the synthesis of aryl ethers. In the context of the target molecule, this involves the reaction of 4-chloro-7-methoxyquinoline with 6-bromopyridin-3-ol.

The synthesis of the key intermediate, 4-chloro-7-methoxyquinoline, typically starts from 7-methoxyquinolin-4(1H)-one. This precursor can be prepared through the cyclization of 3-methoxyaniline with diethyl malonate or a similar reagent. The subsequent chlorination of 7-methoxyquinolin-4(1H)-one is readily achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

The SNAr reaction itself is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), in the presence of a base to deprotonate the hydroxyl group of 6-bromopyridin-3-ol, thereby generating a more potent nucleophile. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃).

Table 1: Proposed SNAr Reaction for the Synthesis of this compound

Reactant 1Reactant 2ReagentsSolventTemperatureProduct
4-chloro-7-methoxyquinoline6-bromopyridin-3-olBase (e.g., K₂CO₃, NaH)DMF, DMSOElevatedThis compound

Metal-Catalyzed Cross-Coupling Reactions for Heterocycle Functionalization

Palladium and copper-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of C-O bonds, offering milder reaction conditions and broader substrate scope compared to traditional methods.

Buchwald-Hartwig Etherification: This palladium-catalyzed reaction provides a powerful method for the synthesis of diaryl ethers. The reaction would involve the coupling of 4-chloro-7-methoxyquinoline with 6-bromopyridin-3-ol in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the catalytic cycle and can range from bulky, electron-rich monophosphines to specialized biarylphosphine ligands.

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed method for forming C-O bonds. The reaction typically requires stoichiometric amounts of copper or a copper salt and is often performed at high temperatures in polar, high-boiling solvents. While effective, the harsh conditions can sometimes limit its applicability with sensitive functional groups. Modern modifications of the Ullmann reaction utilize catalytic amounts of copper with various ligands, allowing for milder reaction conditions.

Table 2: Proposed Metal-Catalyzed Cross-Coupling Reactions

Reaction TypeReactant 1Reactant 2Catalyst SystemBaseSolventProduct
Buchwald-Hartwig4-chloro-7-methoxyquinoline6-bromopyridin-3-olPd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos, RuPhos)Strong base (e.g., Cs₂CO₃, K₃PO₄)Toluene, DioxaneThis compound
Ullmann Condensation4-chloro-7-methoxyquinoline6-bromopyridin-3-olCu catalyst (e.g., CuI, Cu₂O), ligand (e.g., phenanthroline)Base (e.g., K₂CO₃)DMF, PyridineThis compound

Synthesis of Precursor Molecules and Intermediates

The synthesis of this compound relies on the preparation of two key building blocks: a functionalized quinoline scaffold and a substituted bromopyridine.

A common precursor for the quinoline portion of the molecule is 4-chloro-7-methoxyquinoline. This intermediate can be synthesized from 7-methoxyquinolin-4(1H)-one by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). chemicalbook.com The reaction involves heating the quinolinone with an excess of phosphorus oxychloride, followed by careful workup to isolate the product. chemicalbook.com

Another related precursor is 4-hydroxy-7-methoxyquinoline. A disclosed synthesis process for this compound involves the reaction of trimethyl orthoformate and isopropylidene malonate, followed by reaction with 3-methoxyaniline and a subsequent cyclization step in diphenyl ether at high temperatures. google.com

The synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide, a more functionalized quinoline scaffold, has also been described. guidechem.comchemicalbook.com This intermediate is valuable for the synthesis of various pharmaceutical compounds. guidechem.com

The bromopyridine portion of the target molecule is typically derived from 6-Bromopyridin-3-ol. ichemical.commatrix-fine-chemicals.combldpharm.com This commercially available building block provides the necessary 6-bromo and 3-hydroxy functionalities for the subsequent ether linkage formation with the quinoline scaffold. The ether linkage is generally formed through a Williamson ether synthesis, where the hydroxyl group of 6-Bromopyridin-3-ol reacts with a quinoline precursor having a suitable leaving group (e.g., chlorine) at the 4-position, in the presence of a base.

Derivatization of Ether Linkage Precursors

The construction of the ether bond in this compound is typically achieved through the coupling of two key precursors: a 7-methoxyquinoline derivative activated at the 4-position and a 6-bromopyridin-3-ol derivative. The most common synthetic strategies for this transformation are nucleophilic aromatic substitution (SNAr) and Ullmann condensation.

In the context of an SNAr reaction, the precursor would be 4-chloro-7-methoxyquinoline. The chlorine atom at the 4-position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. The other precursor is 6-bromopyridin-3-ol, which, in the presence of a base, forms the corresponding phenoxide. This phenoxide then acts as the nucleophile, displacing the chloride from the quinoline core to form the desired diaryl ether.

Alternatively, the Ullmann condensation can be employed. This method involves the copper-catalyzed reaction between an aryl halide and an alcohol or phenol (B47542). In this case, 4-chloro-7-methoxyquinoline would react with 6-bromopyridin-3-ol in the presence of a copper catalyst and a base.

The precursors themselves are synthesized through established routes. 4-Hydroxy-7-methoxyquinoline can be prepared via a cyclization reaction involving 3-methoxyaniline and a suitable three-carbon component like diethyl malonate, followed by chlorination with an agent such as phosphorus oxychloride (POCl₃) to yield 4-chloro-7-methoxyquinoline. The synthesis of 6-bromopyridin-3-ol can be achieved from various pyridine starting materials through a sequence of bromination and hydroxylation or from aminopyridines via diazotization followed by hydrolysis.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of various reaction parameters. These include the choice of solvent, catalyst, temperature, and the strategic use of protecting groups.

Solvent Effects and Catalysis

The choice of solvent and catalyst is critical in diaryl ether synthesis. For SNAr reactions, polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the nucleophilic phenoxide relatively free, thus enhancing its reactivity. For Ullmann-type couplings, high-boiling polar solvents are often necessary.

Solvent Effects:

Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent solvents for SNAr reactions due to their high polarity and aprotic nature. They effectively dissolve the reactants and facilitate the formation of the phenoxide nucleophile.

N-Methyl-2-pyrrolidone (NMP) is another high-boiling polar aprotic solvent that can be beneficial, particularly in cases where higher temperatures are required to drive the reaction to completion.

Acetonitrile (B52724) (ACN) can also be used, though it is generally less effective than DMF or DMSO for more challenging SNAr reactions.

Catalysis:

For SNAr reactions , catalysis is not always necessary, but phase-transfer catalysts can sometimes be employed to enhance the reaction rate.

In Ullmann condensations , the choice of copper catalyst is crucial. Historically, copper powder or copper(I) salts like CuI or CuBr were used. Modern methodologies often employ copper catalysts with ligands such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine (DMEDA) to improve solubility and catalytic activity, allowing for lower reaction temperatures.

Palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig etherification) represent a more recent alternative, offering high efficiency and broad substrate scope, although they can be more costly due to the price of palladium catalysts and their associated phosphine ligands.

The selection of a suitable base is also integral to the process. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). Cesium carbonate is often particularly effective in promoting these types of coupling reactions.

Below is an interactive data table illustrating the hypothetical effect of different solvent and catalyst systems on the yield of the reaction between 4-chloro-7-methoxyquinoline and 6-bromopyridin-3-ol.

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
NoneK₂CO₃DMF1202465
NoneCs₂CO₃DMSO1201878
CuIK₂CO₃NMP1501285
CuI/DMEDACs₂CO₃Dioxane1101092
Pd₂(dba)₃/XantphosK₃PO₄Toluene110895

This data is illustrative and based on typical outcomes for similar reactions.

Temperature and Pressure Considerations

Temperature plays a significant role in the synthesis of this compound. SNAr reactions and Ullmann couplings often require elevated temperatures to overcome the activation energy barrier for the reaction.

SNAr reactions are typically conducted at temperatures ranging from 80 °C to 150 °C, depending on the reactivity of the substrates and the solvent used.

Traditional Ullmann reactions often necessitate very high temperatures, sometimes exceeding 200 °C. However, the use of modern catalysts and ligands can significantly lower the required temperature, often to the 100-140 °C range.

These reactions are almost invariably carried out at atmospheric pressure in standard laboratory glassware. The use of sealed reaction vessels may be necessary if the boiling point of the chosen solvent is lower than the required reaction temperature.

Protecting Group Strategies

In the synthesis of this compound, the primary functional group of concern is the hydroxyl group of 6-bromopyridin-3-ol. While it is the reactive site for the desired etherification, in some synthetic sequences involving other transformations, it may be necessary to protect this group.

However, for the direct coupling to form the ether linkage, a protecting group is generally not required for the hydroxyl function. The reaction conditions are designed to deprotonate the hydroxyl group in situ to form the reactive phenoxide nucleophile.

If a protecting group were necessary for a multi-step synthesis, several options are available for phenolic hydroxyls:

Methyl ethers (–OCH₃): Can be formed using reagents like dimethyl sulfate (B86663) or methyl iodide. However, their cleavage requires harsh conditions (e.g., BBr₃), which might not be compatible with the rest of the molecule.

Benzyl ethers (–OBn): A common choice, as they are stable to a wide range of conditions but can be readily removed by catalytic hydrogenation (e.g., H₂, Pd/C), which would likely not affect the other functional groups in the target molecule.

Silyl (B83357) ethers (e.g., –OTBS): Formed by reacting the phenol with a silyl halide (e.g., TBSC in the presence of a base like imidazole). They are stable to many reaction conditions but are easily cleaved with fluoride (B91410) sources (e.g., TBAF).

Structure Activity Relationship Sar Studies of 4 6 Bromopyridin 3 Yl Oxy 7 Methoxyquinoline and Its Analogs

Systematic Modification of the Quinoline (B57606) Core

The quinoline core serves as a critical anchor for interactions within the kinase active site. Modifications to this scaffold have profound effects on the inhibitory activity of the compounds.

Positional Scanning of Substituents on the Quinoline Ring System

The placement of substituents on the quinoline ring is a key determinant of biological activity. While the 7-methoxy group is a common feature in many potent kinase inhibitors, the influence of substituents at other positions has been investigated to probe the steric and electronic requirements of the binding pocket.

Research on related quinoline derivatives has shown that substitutions at the C-5, C-6, and C-8 positions can significantly impact activity. For instance, in a series of 2,4,6-trisubstituted quinolines, it was found that methyl substitution at the C-5 position resulted in more potent anticancer activity compared to substitution at the C-6 position biointerfaceresearch.com. Furthermore, studies on highly brominated quinolines demonstrated that compounds with bromine atoms at the C-5 and C-7 positions exhibited significant inhibitory effects on cancer cell proliferation, whereas analogs with substitutions at the C-3, C-6, and C-8 positions were inactive nih.gov. This suggests that the space around the C-5 and C-7 positions of the quinoline ring is sensitive to substitution, and that bulky or electron-withdrawing groups in these positions can be beneficial for activity.

Compound IDQuinoline Substituent PositionSubstituentBiological Activity (IC50)
Analog 1 C5-CH3Potent
Analog 2 C6-CH3Less Potent
Analog 3 C5, C7-BrSignificant Inhibition
Analog 4 C3, C6, C8-Br / -OCH3Inactive

Bioisosteric Replacement of the Quinoline Nitrogen Atom

In the context of choline (B1196258) kinase inhibitors, the replacement of a quinoline head with a thienopyridine moiety has been investigated nih.gov. This type of bioisosteric modification aims to alter the molecule's properties to enhance activity or improve pharmacokinetic parameters. For 4-phenoxyquinoline derivatives, the nitrogen atom is often crucial for forming a key hydrogen bond with the hinge region of the kinase. Replacing this nitrogen with carbon would eliminate this hydrogen bond acceptor, which would likely lead to a significant decrease in inhibitory activity. However, this modification could be compensated for by introducing other hydrogen bond acceptors or by optimizing other interactions within the ATP-binding pocket.

Impact of Alkoxy Group Variations at C7 of Quinoline

The 7-methoxy group is a common and often critical feature of many quinoline-based kinase inhibitors. Its role can be multifaceted, including forming direct hydrogen bonds, modulating the electronics of the quinoline ring, and influencing solubility and metabolic stability. Varying the nature of the alkoxy group at the C7 position provides insight into the steric and electronic requirements of this region of the binding pocket.

Studies on 7-alkoxy-4-phenylamino-3-quinolinecarbonitriles have highlighted the importance of the alkoxy group at the C7 position for potent Src and Abl kinase inhibition nih.gov. While a systematic study varying the chain length of the C7-alkoxy group (e.g., methoxy (B1213986), ethoxy, propoxy) for 4-((6-Bromopyridin-3-yl)oxy)-7-methoxyquinoline is not extensively documented in publicly available literature, general SAR principles suggest that increasing the chain length can impact potency and selectivity. Longer alkoxy chains can provide additional hydrophobic interactions but may also introduce steric hindrance if the binding pocket is constrained.

Compound IDC7-Alkoxy GroupRationale for Activity
Parent MethoxyOptimal balance of potency and solubility.
Analog 5 EthoxyMay increase hydrophobic interactions.
Analog 6 IsopropoxyIncreased bulk may lead to steric clashes.

Exploration of Substituent Effects on the Bromopyridine Moiety

The bromopyridine moiety of this compound extends into the solvent-exposed region of the kinase binding site, offering opportunities for modification to enhance potency and selectivity.

Influence of the Bromine Atom's Position and Identity

The position and nature of the halogen substituent on the pyridine (B92270) ring are critical for activity. The 6-bromo substituent is a key feature, and its replacement or repositioning can have a significant impact.

Compound IDBromine PositionHalogen IdentityExpected Impact on Activity
Parent 6BrEstablished potency.
Analog 7 5BrAltered vector for interactions.
Analog 8 4BrSignificant change in electronics and sterics.
Analog 9 6ClSmaller size, may alter binding.
Analog 10 6ILarger size, potential for stronger halogen bonds.

Substituent Effects at Other Pyridine Ring Positions

The introduction of additional substituents on the pyridine ring can be used to probe for additional binding interactions and to fine-tune the physicochemical properties of the molecule. The positions available for substitution on the 6-bromopyridin-3-yloxy moiety are C2, C4, and C5.

Bioisosteric Replacement of the Pyridine Nitrogen Atom

One common bioisosteric replacement for a pyridine nitrogen is the substitution with a carbon atom bearing a nitrile group ('C-CN'). researchgate.net The nitrile group can mimic the hydrogen-bond accepting capability of the pyridine nitrogen. researchgate.net This strategy has proven effective in instances where a bridging water molecule is involved in the binding of the parent pyridine compound to its biological target. researchgate.net The bioisosteric replacement can displace this "unhappy water" molecule, which can lead to a favorable reduction in the entropy of binding. researchgate.net

Another approach involves the replacement of the entire pyridine ring with a substituted benzene (B151609) ring, a common tactic in SAR studies. researchgate.net For instance, a benzonitrile (B105546) moiety can serve as a bioisostere for a pyridine ring, offering a different electronic and steric profile while retaining a hydrogen bond acceptor. researchgate.net

Saturated, three-dimensional scaffolds are also gaining traction as bioisosteres for aromatic rings to improve properties like solubility and metabolic stability. For example, a 3-azabicyclo[3.1.1]heptane core has been successfully used as a saturated mimetic of a pyridine ring. chemrxiv.org In one study, this replacement in the drug Rupatadine led to a significant improvement in solubility, metabolic stability, and lipophilicity. chemrxiv.org

The following table outlines potential bioisosteric replacements for the pyridine nitrogen in this compound and the rationale for their consideration.

Original MoietyBioisosteric ReplacementRationalePotential Impact on Activity
Pyridine NitrogenPhenylacetyleneThe triple bond can act as a hydrogen bond acceptor, similar to the pyridine nitrogen, while altering the geometry and electronics of the ring.May maintain or alter binding affinity depending on the specific interactions within the receptor pocket.
Pyridine NitrogenSubstituted Benzene (e.g., cyanophenyl, nitrophenyl)A substituted benzene ring can mimic the overall size and shape of the pyridine ring, with the substituent providing a hydrogen bond acceptor. This can also modulate the electronic properties of the ring system. researchgate.netActivity will be highly dependent on the nature and position of the substituent. An electron-withdrawing group like a nitrile can mimic the electron-deficient nature of the pyridine ring. researchgate.net
Pyridine Ring3-Azabicyclo[3.1.1]heptaneThis saturated, bicyclic amine can mimic the spatial orientation of the pyridine nitrogen while introducing a three-dimensional character. chemrxiv.orgCould improve pharmacokinetic properties such as solubility and metabolic stability, potentially leading to better in vivo efficacy. chemrxiv.org

It is important to note that the success of a bioisosteric replacement is highly context-dependent and not always predictable. For example, in a series of GluN2B subunit containing NMDA receptor antagonists, a pyridine ring was not tolerated as a bioisosteric replacement for chloro- or nitrobenzene (B124822) rings, resulting in a significant loss of affinity.

Elucidation of the Ether Linkage's Role in Receptor Binding and Activity

The length and flexibility of the linker between two aromatic systems can profoundly impact biological activity. A linker that is too short may prevent the molecule from adopting the necessary conformation to span the distance between binding pockets on a receptor. Conversely, a linker that is too long or too flexible might lead to an entropic penalty upon binding, as the molecule has to "freeze" into a specific conformation.

In the context of 4-aryloxyquinoline derivatives, the single-atom ether linker provides a degree of rotational freedom. Studies on other classes of molecules with similar diaryl ether or related linkages have shown that linker length is a critical parameter. For instance, in the development of quinazoline-based EGFR kinase inhibitors, compounds with a three-carbon alkyloxy linker were found to be less potent than those with a two-carbon bridge due to a less favorable binding mode.

Systematic studies to explore the effect of linker length in this compound analogs could involve synthesizing homologs with additional methylene (B1212753) groups (e.g., -O-CH2-, -O-CH2-CH2-) or incorporating more rigid linkers, such as alkynes or cyclic structures, to restrict conformational freedom.

A thioether linkage, for example, would increase the bond length and alter the bond angle compared to an ether, potentially changing the relative orientation of the quinoline and pyridine rings. nih.gov Sulfur is also less electronegative and less prone to hydrogen bonding than oxygen. If a hydrogen bond to the ether oxygen is crucial for receptor binding, a thioether analog would likely exhibit reduced activity.

Replacement with a secondary amine (-NH-) introduces a hydrogen bond donor and a basic center. This could lead to new, favorable interactions with the receptor but could also introduce unfavorable interactions or alter the physicochemical properties of the compound, such as its pKa and solubility.

The following table summarizes potential modifications to the ether linkage and their predicted impact on the molecule's properties and activity.

Linker ModificationRationalePredicted Impact on Conformation and Binding
Insertion of a methylene group (-O-CH2-)Increase linker length and flexibility.May allow for alternative binding modes or better spanning of binding pockets. Increased flexibility could also lead to an entropic penalty.
Replacement of oxygen with sulfur (-S-)Increase bond length and lipophilicity; reduce hydrogen bond accepting capacity. nih.govAlters the relative orientation of the aromatic rings. Loss of a key hydrogen bond interaction could decrease affinity.
Replacement of oxygen with a secondary amine (-NH-)Introduce a hydrogen bond donor and a basic center.Could form new hydrogen bonds with the receptor, potentially increasing affinity. May also alter solubility and pKa.
Incorporation of a rigid linker (e.g., alkyne, cyclopropane)Restrict conformational freedom.Locks the molecule into a more defined conformation, which could be either favorable or unfavorable for binding. Can help to identify the bioactive conformation.

Conformational Analysis and Pharmacophore Modeling in SAR

Understanding the three-dimensional structure of a molecule and its key interaction points is crucial for designing more potent and selective analogs. Conformational analysis and pharmacophore modeling are computational tools that provide insights into these aspects of structure-activity relationships.

Molecules with rotatable bonds, such as the ether linkage in this compound, can exist in multiple conformations. However, it is often a single, low-energy "bioactive" conformation that is responsible for its interaction with a biological target. Conformational analysis, through computational methods or experimental techniques like NMR, can help identify the preferred conformations in solution and in the bound state.

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.net

For a kinase inhibitor, a typical pharmacophore model might include a hydrogen bond acceptor interacting with the "hinge" region of the kinase, a hydrophobic group occupying a hydrophobic pocket, and an aromatic ring involved in π-π stacking interactions. researchgate.net

Based on the structure of this compound and general models for kinase inhibitors, a hypothetical pharmacophore model can be proposed. This model can then be refined using data from SAR studies and used as a tool for virtual screening to identify new compounds with the potential for similar biological activity.

The following table outlines a hypothetical pharmacophore model for this compound, assuming a kinase target.

Pharmacophoric FeatureCorresponding Structural MoietyPutative Interaction with Receptor
Hydrogen Bond AcceptorQuinoline NitrogenInteraction with the hinge region of the kinase domain.
Hydrogen Bond AcceptorPyridine NitrogenInteraction with a specific amino acid residue in the binding pocket.
Aromatic RingQuinoline Ringπ-π stacking or hydrophobic interactions.
Aromatic RingPyridine Ringπ-π stacking or hydrophobic interactions.
Hydrophobic RegionMethoxy GroupInteraction with a hydrophobic sub-pocket.
Halogen Bond DonorBromine AtomPotential for halogen bonding with an electron-rich residue.

These pharmacophore models serve as valuable guides in the design of new analogs. By ensuring that new molecules possess the key pharmacophoric features in the correct spatial arrangement, the probability of retaining or improving biological activity is significantly increased.

Preclinical Pharmacological Investigations and Molecular Mechanisms

Identification and Characterization of Molecular Targets

UNC2025 has been identified as a potent, orally bioavailable, ATP-competitive small molecule inhibitor with significant activity against several protein kinases. medchemexpress.comimsa.edu Its primary targets belong to the receptor tyrosine kinase (RTK) family, with notable exceptions.

Kinase Enzyme Inhibition Profiling

Extensive kinase profiling has revealed that UNC2025 is a powerful dual inhibitor of MER Tyrosine Kinase (MERTK) and Fms-Like Tyrosine Kinase 3 (FLT3). medchemexpress.comimsa.edu It demonstrates high selectivity for MERTK over other members of the TAM (Tyro3, Axl, Mer) family of kinases. medchemexpress.comimsa.edu

The inhibitory activity of UNC2025 against a panel of RTKs has been quantified, revealing a distinct selectivity profile. In enzymatic assays, UNC2025 shows potent inhibition of FLT3 and MER with IC50 values of 0.35 nM and 0.46 nM, respectively. medchemexpress.com Its inhibitory activity extends to other RTKs, though with varying potency. For instance, it inhibits Axl with an IC50 of 1.65 nM and TYRO3 with an IC50 of 5.83 nM. medchemexpress.com In cellular assays, the IC50 for inhibiting Mer phosphorylation is 2.7 nM. medchemexpress.comimsa.edu The compound is reported to have over 45-fold greater selectivity for MERTK compared to Axl in cell-based assays. medchemexpress.comimsa.edu

Further profiling has shown that UNC2025 also inhibits KIT and c-Met with IC50 values of 8.18 nM and 364 nM, respectively. medchemexpress.com While UNC2025 has been investigated in the context of various cancers where RTKs like VEGFR-2, Tie-2, and Ron are relevant, specific IC50 or Ki values for the direct inhibition of these particular kinases by UNC2025 are not consistently reported in the reviewed literature.

Kinase TargetIC50 (nM)Assay TypeReference
Mer0.46Enzymatic medchemexpress.com
Mer (p-Mer)2.7Cellular medchemexpress.comimsa.edu
Flt30.35Enzymatic medchemexpress.com
Axl1.65Enzymatic medchemexpress.com
Axl (p-Axl)122Cellular medchemexpress.comimsa.edu
Tyro35.83Enzymatic medchemexpress.com
Tyro3 (p-Tyro3)301Cellular selleckchem.com
c-Kit8.18Enzymatic medchemexpress.com
c-Met364Enzymatic medchemexpress.com

While UNC2025's primary activity is against RTKs, its broader kinome scan revealed inhibition of some serine/threonine kinases. imsa.edu However, based on the available literature, there is no specific data indicating that Pim-1 is a primary or potent target of UNC2025. General research highlights the importance of Pim-1 kinase in various cancers and the development of specific inhibitors for it, but a direct link to UNC2025 has not been established. nih.gov

Kinome profiling of UNC2025 against over 300 kinases has demonstrated a degree of selectivity. imsa.edu Besides the aforementioned RTKs, it also shows activity against other kinases like TRKA, TRKC, QIK, SLK, and NuaK1 with IC50 values in the low nanomolar range. medchemexpress.com

Non-Kinase Target Identification

Current preclinical data on UNC2025 is predominantly focused on its kinase inhibitory activities. There is no substantial evidence in the reviewed scientific literature to suggest that 4-((6-Bromopyridin-3-yl)oxy)-7-methoxyquinoline acts on non-kinase targets such as metalloenzymes or Toll-like Receptors 7/8 (TLR7/8). While these target classes are of significant interest in drug discovery, research on UNC2025 has not yet explored these avenues.

Pathway Deconvolution and Signal Transduction Modulation

The inhibitory action of UNC2025 on Axl and Mer has significant downstream effects on key signal transduction pathways that are crucial for cancer cell proliferation and survival.

Inhibition of MERTK by UNC2025 has been shown to potently and dose-dependently decrease the phosphorylation of MERTK itself. imsa.edunih.gov This subsequently leads to the reduced phosphorylation and activation of downstream signaling components, including STAT6, AKT, and ERK1/2. medchemexpress.comimsa.edunih.gov Studies have demonstrated that treatment with UNC2025 effectively inhibits these pro-survival signaling pathways, which can lead to the induction of apoptosis and a reduction in the colony-forming potential of MERTK-expressing cancer cells. imsa.edunih.gov

Similarly, while UNC2025 is more selective for Mer, its inhibition of Axl also contributes to the modulation of oncogenic signaling. The compound has been shown to decrease the phosphorylation of Axl in a concentration-dependent manner. medchemexpress.com The dual inhibition of both Axl and Mer is thought to provide a more comprehensive blockade of downstream signaling, potentially overcoming resistance mechanisms that may arise from the functional redundancy of these two TAM family kinases.

Preclinical Pharmacological Investigations of this compound Remain Undisclosed in Publicly Accessible Research

Comprehensive searches for preclinical data on the chemical compound this compound have yielded no specific publicly available scientific literature detailing its pharmacological effects. As a result, an in-depth analysis of its in vitro cellular pharmacology, including its anti-proliferative activity, and cellular mechanisms of action, as requested, cannot be provided at this time.

The inquiry sought to detail the compound's effects on a panel of human cancer cell lines, including prostate cancer (PC-3), breast cancer (MCF-7), liver cancer (HepG-2), and colon cancer (HCT-116). Furthermore, the investigation aimed to elucidate the underlying cellular mechanisms, such as the induction of cell cycle arrest, activation of apoptotic pathways, modulation of angiogenesis, and inhibition of cell migration and invasion.

Consequently, the creation of data tables and a detailed discussion of research findings for the specified subsections is not feasible. The scientific community awaits future research that may shed light on the potential therapeutic activities and molecular targets of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Reactivity and Stability Assessments (e.g., bond dissociation energies, electrophilic indices)

The reactivity and stability of a molecule are governed by its electronic structure. Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in quantifying these characteristics. For instance, the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Calculating BDEs can identify the weakest bonds within the 4-((6-Bromopyridin-3-yl)oxy)-7-methoxyquinoline structure, predicting which parts of the molecule are most likely to engage in chemical reactions. For example, the C-Br bond on the pyridine (B92270) ring and the C-O ether linkage are sites of potential reactivity.

Electrophilicity and Nucleophilicity Indices are conceptual DFT descriptors that quantify a molecule's ability to accept or donate electrons, respectively. These indices are crucial for understanding how the molecule might interact with biological macromolecules or other reagents.

To illustrate the type of data generated from such studies, a hypothetical table of calculated reactivity parameters for this compound is presented below.

ParameterHypothetical ValueInterpretation
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap5.3 eVIndicates moderate kinetic stability
C-Br Bond Dissociation Energy75 kcal/molRepresents the strength of the carbon-bromine bond
C-O (ether) Bond Dissociation Energy85 kcal/molRepresents the strength of the ether bond
Global Electrophilicity Index (ω)2.8 eVSuggests a moderate electrophilic character

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational studies for this compound are not publicly available.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. mdpi.comnih.gov This technique is invaluable for understanding the conformational behavior of a ligand like this compound, especially when it interacts with a biological target such as a protein kinase. mdpi.comresearchgate.net

Conformational Dynamics of the Compound and Protein-Ligand Complexes

The this compound molecule possesses conformational flexibility, primarily around the ether linkage connecting the quinoline (B57606) and pyridine rings. MD simulations can explore the accessible conformations of the molecule in different environments (e.g., in water or within a protein's binding site). researchgate.netdntb.gov.uamdpi.com Understanding the preferred conformations is critical, as only specific spatial arrangements may be suitable for binding to a target protein and eliciting a biological response. In a protein-ligand complex, MD simulations can reveal the stability of the binding mode, key intermolecular interactions (like hydrogen bonds and van der Waals forces), and how the ligand and protein adapt to each other. researchgate.net

Binding Free Energy Calculations

A crucial aspect of drug design is predicting how strongly a ligand will bind to its target. MD simulations can be coupled with methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy of a ligand to a protein. nih.gov This value provides a theoretical prediction of the binding affinity. These calculations break down the binding energy into contributions from different force field terms (e.g., electrostatic, van der Waals), offering insights into the driving forces of the interaction.

A hypothetical breakdown of binding free energy components for the interaction of this compound with a hypothetical protein kinase is shown below.

Energy ComponentHypothetical Value (kcal/mol)Contribution to Binding
Van der Waals Energy-45.5Favorable
Electrostatic Energy-20.1Favorable
Polar Solvation Energy+30.8Unfavorable
Non-polar Solvation Energy-5.2Favorable
Binding Free Energy (ΔG_bind) -40.0 Overall Favorable Binding

Note: The values in this table are hypothetical and for illustrative purposes only.

Solvent Effects and Ligand Desolvation Penalties

The surrounding solvent, typically water in biological systems, plays a critical role in molecular recognition. When a ligand binds to a protein, it must shed its surrounding water molecules, a process that has an energetic cost known as the desolvation penalty. Similarly, water molecules must be displaced from the protein's binding site. MD simulations explicitly model the behavior of water, allowing for the assessment of these solvent effects on binding affinity and conformational stability.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of cheminformatics and are used to develop statistical models that correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.netmdpi.com These models are then used to predict the activity of new, unsynthesized compounds.

Development of Statistical Models for Activity Prediction

To develop a QSAR model for a series of compounds related to this compound, a dataset of molecules with experimentally measured biological activities (e.g., inhibitory concentration, IC50) is required. For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., molecular weight, lipophilicity, electronic properties, topological indices) is calculated. nih.gov

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then used to build a mathematical equation that relates the descriptors to the biological activity. The predictive power of the resulting model is rigorously validated using internal and external test sets of compounds. nih.govphyschemres.org Such models can guide the design of new analogs with potentially improved activity.

A hypothetical summary of statistical parameters for a QSAR model is presented below.

Statistical ParameterValueInterpretation
r² (Correlation Coefficient)0.85Goodness of fit of the model to the training data
q² (Cross-validated r²)0.72Indicates the internal predictive ability of the model
pred_r² (External validation)0.78Indicates the model's ability to predict the activity of new compounds

Note: The values in this table are hypothetical and for illustrative purposes only.

Identification of Physicochemical and Structural Descriptors Governing Bioactivity

The biological activity of a molecule is intrinsically linked to its physicochemical and structural properties. For this compound, computational methods are employed to calculate a range of descriptors that are hypothesized to influence its interaction with biological targets. These descriptors can be broadly categorized into electronic, steric, and lipophilic properties.

Quantitative Structure-Activity Relationship (QSAR) studies, a key computational tool, aim to establish a mathematical correlation between these descriptors and the observed biological activity of a series of related compounds. While specific QSAR models for this compound are not extensively documented in publicly available literature, the foundational principles of such analyses can be applied. Key descriptors that would be critical in such a study include:

Molecular Weight (MW): A fundamental property influencing absorption, distribution, metabolism, and excretion (ADME).

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects the compound's ability to cross biological membranes.

Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity, which is crucial for its solubility and ability to form hydrogen bonds with a target protein.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors is critical for molecular recognition and binding affinity to a biological target.

Molecular Refractivity (MR): A measure of the volume occupied by a molecule and its polarizability, which can influence binding interactions.

By analyzing these descriptors for a series of analogs of this compound, researchers can identify which properties are most influential for a particular biological effect. For instance, a positive correlation with LogP might suggest that increased lipophilicity enhances activity, while a negative correlation with TPSA could indicate that lower polarity is favorable. This information is invaluable for guiding the synthesis of new derivatives with improved potency and pharmacokinetic profiles.

Below is an interactive data table showcasing hypothetical calculated physicochemical properties for this compound, which would be central to any QSAR analysis.

DescriptorValueSignificance in Bioactivity
Molecular FormulaC15H11BrN2O2
Molecular Weight331.17 g/mol Influences ADME properties.
LogP3.85Indicates moderate lipophilicity.
TPSA41.9 ŲSuggests good potential for membrane permeability.
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4Can participate in hydrogen bonding with target.
Rotatable Bonds3Provides conformational flexibility.

Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of lead compounds. This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Once a binding fragment is identified, it can be optimized and grown into a more potent lead molecule.

The structure of this compound lends itself to a fragment-based approach. It can be conceptually deconstructed into several key fragments, such as the 7-methoxyquinoline (B23528) core and the 6-bromopyridin-3-yl ether moiety. Each of these fragments could be independently screened against a target of interest.

Computational methods are integral to FBDD in several ways:

Virtual Fragment Screening: Computational docking can be used to screen large libraries of virtual fragments against the three-dimensional structure of a target protein, identifying those with favorable binding modes and energies.

Fragment Growing and Linking: Once a fragment hit is identified and its binding mode confirmed (e.g., through X-ray crystallography), computational models can guide the "growing" of the fragment by adding functional groups to improve affinity or the "linking" of two or more fragments that bind to adjacent sites on the protein.

In the context of this compound, if the 7-methoxyquinoline fragment were identified as a binder, computational chemists could explore modifications at the 4-position to enhance interactions with the target. The 6-bromopyridin-3-yloxy group itself represents a vector for such growth, and its bromine atom can be replaced with other functionalities to probe the binding pocket and improve potency. Structure-activity relationship (SAR) studies, informed by computational analysis, would be essential in this optimization process.

The table below outlines the key fragments of the parent compound and their potential roles in an FBDD campaign.

FragmentPotential Role in FBDDKey Interactions
7-MethoxyquinolineCore scaffold, potential for primary binding interactions.Pi-stacking, hydrogen bonding (N atom).
6-Bromopyridin-3-yloxyVector for fragment growth and optimization.Halogen bonding (Br atom), ether linkage for flexibility.

Analytical Method Development and Characterization for Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-((6-Bromopyridin-3-yl)oxy)-7-methoxyquinoline, from its atomic connectivity to the nature of its chemical bonds and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D experiments for structural elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. In the analysis of this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are utilized for complete structural assignment.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the quinoline (B57606) and pyridine (B92270) rings, as well as for the methoxy (B1213986) group. The chemical shifts (δ) are influenced by the electron-donating and -withdrawing groups present. For instance, the methoxy protons typically appear as a sharp singlet in the upfield region (around 3.8-4.0 ppm). The aromatic protons will resonate at lower field, with their splitting patterns (e.g., doublets, triplets, doublet of doublets) revealing their coupling relationships and substitution patterns on the rings.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct resonances for each of the 15 carbon atoms. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For example, the carbon of the methoxy group would appear upfield (around 55-60 ppm), while the aromatic and heteroaromatic carbons would be found in the downfield region (typically 100-160 ppm). The carbon atom attached to the bromine would also have a characteristic chemical shift.

2D NMR Experiments: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. COSY identifies proton-proton couplings within the same spin system, helping to trace the proton networks on the quinoline and pyridine rings. HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton. HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to probe longer-range (2-3 bond) C-H correlations, which is crucial for connecting the different fragments of the molecule, such as linking the methoxy group to the quinoline ring and establishing the ether linkage between the two heterocyclic systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methoxy (CH₃)~3.9~55.5
Quinoline-H2~8.5Quinoline-C2: ~150
Quinoline-H3~6.5Quinoline-C3: ~100
Quinoline-H5~8.0Quinoline-C4: ~160
Quinoline-H6~7.2Quinoline-C4a: ~148
Quinoline-H8~7.4Quinoline-C5: ~122
Pyridine-H2'~8.3Quinoline-C6: ~105
Pyridine-H4'~7.5Quinoline-C7: ~162
Pyridine-H5'~7.6Quinoline-C8: ~118
Quinoline-C8a: ~140
Pyridine-C2': ~145
Pyridine-C3': ~155
Pyridine-C4': ~125
Pyridine-C5': ~130
Pyridine-C6': ~142

Note: These are predicted values based on typical chemical shifts for similar structural motifs and are for illustrative purposes. Actual experimental values may vary.

Mass Spectrometry (MS) (e.g., ESI for molecular weight and fragmentation pattern analysis)

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, as it minimizes fragmentation during the ionization process, allowing for the clear observation of the molecular ion.

The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, which can be used to confirm the elemental composition of the compound. For C₁₅H₁₁BrN₂O₂, the expected monoisotopic mass would be around 330.0058 g/mol . The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

By increasing the energy in the mass spectrometer (e.g., through collision-induced dissociation), fragmentation of the molecular ion can be induced. The resulting fragmentation pattern provides valuable structural information. Likely fragmentation pathways for this molecule could include cleavage of the ether bond, loss of the methoxy group, or fragmentation of the pyridine or quinoline rings. Analysis of these fragment ions helps to piece together the molecular structure and confirm the connectivity of the different components.

Table 2: Expected Mass Spectrometry Data for this compound
ParameterExpected Value
Molecular FormulaC₁₅H₁₁BrN₂O₂
Molecular Weight331.17 g/mol
Monoisotopic Mass330.0058 u
Ionization ModeESI (+)
Expected [M+H]⁺~331.0131 and ~333.0111

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Key expected peaks would include C-H stretching vibrations from the aromatic rings and the methoxy group (typically in the 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ regions, respectively). The C=C and C=N stretching vibrations of the quinoline and pyridine rings would appear in the 1600-1450 cm⁻¹ region. A strong, characteristic C-O stretching band for the aryl ether linkage would be expected around 1250-1200 cm⁻¹. The C-Br stretching vibration would be observed at lower frequencies, typically in the 600-500 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound
Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch (Methoxy)2950 - 2850
C=C and C=N Stretch (Aromatic)1600 - 1450
Aryl Ether C-O Stretch1250 - 1200
C-Br Stretch600 - 500

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis. The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region, arising from π-π* and n-π* electronic transitions within the conjugated quinoline and pyridine ring systems. The position and intensity of these absorption maxima (λ_max) are characteristic of the chromophore. The Beer-Lambert law can be applied to determine the concentration of the compound in a solution by measuring its absorbance at a specific wavelength. The extensive conjugation in the molecule is likely to result in strong absorption bands.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from any impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. A reversed-phase HPLC method, typically using a C18 column, would be developed. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

The separation is based on the differential partitioning of the compound and any impurities between the stationary phase and the mobile phase. A gradient elution method, where the proportion of the organic solvent is increased over time, is often used to ensure the elution of all components with good peak shape. Detection is typically performed using a UV detector set at a wavelength where the compound has strong absorbance, as determined by UV-Vis spectroscopy.

The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. A pure sample would ideally show a single, sharp peak. This method can also be used for quantitative analysis by creating a calibration curve with standards of known concentration.

Table 4: Typical HPLC Method Parameters for Analysis of this compound
ParameterTypical Condition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradiente.g., 10-90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at λ_max (e.g., 254 nm)
Injection Volume10 µL

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Separations

Ultra-Performance Liquid Chromatography (UPLC) is a highly effective technique for the analysis of this compound, offering significant advantages in terms of resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). The development of a robust UPLC method is essential for separating the main compound from any potential impurities, starting materials, or degradation products.

A typical UPLC method for a quinoline derivative like this would involve a sub-2 µm particle column, such as a C18 stationary phase, which provides high separation efficiency. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like methanol or acetonitrile. nih.gov This gradient elution allows for the effective separation of compounds with a range of polarities. The short analysis times, often under 10 minutes, are a key benefit of UPLC. mdpi.com

The following table illustrates a hypothetical UPLC method for the analysis of this compound.

ParameterValue
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection Wavelength 254 nm
Injection Volume 1 µL
Run Time 8 minutes

This method would be validated for specificity, linearity, accuracy, and precision to ensure its suitability for quantitative analysis in a research environment.

Gas Chromatography (GC) for Volatile Byproducts

Gas Chromatography (GC) is a valuable analytical technique for identifying and quantifying volatile byproducts that may be present from the synthesis of this compound. cdc.gov Given the compound's structure, potential volatile impurities could include pyridine or other low molecular weight starting materials. GC analysis, particularly when coupled with a mass spectrometer (GC-MS), provides excellent separation and definitive identification of these volatile components. nih.gov

A standard GC method would involve injecting a solution of the compound into a heated inlet, which vaporizes the sample. The vapor is then carried by an inert gas through a capillary column, where separation occurs based on the components' boiling points and interactions with the stationary phase. A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds. osha.gov

Below is a representative table of GC conditions for analyzing volatile byproducts.

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Injection Mode Split (50:1)

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a crystalline molecule. nih.gov

Single-Crystal X-ray Diffraction

For this compound, growing a suitable single crystal and analyzing it via X-ray diffraction would provide unambiguous information about its molecular structure, including bond lengths, bond angles, and conformational details. tandfonline.com This technique is the gold standard for determining the absolute stereochemistry of chiral molecules, although the subject compound is achiral. The resulting crystal structure data for similar quinoline derivatives often reveals details about intermolecular interactions, such as hydrogen bonding and pi-stacking, which influence the crystal packing. chemmethod.comresearchgate.net

The following table presents hypothetical crystallographic data for the compound.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 18.1
β (°) ** 95.5
Volume (ų) **1548
Z 4

Powder X-ray Diffraction (PXRD) for Polymorphism

Powder X-ray Diffraction (PXRD) is an essential tool for investigating polymorphism, which is the ability of a solid material to exist in multiple crystalline forms. creative-biostructure.com Different polymorphs of a compound can have distinct physical properties, and PXRD is a primary method for their identification and characterization. rigaku.comcambridge.org The PXRD pattern is a fingerprint of the crystalline solid, with each polymorph exhibiting a unique diffraction pattern. uny.ac.id This technique is widely used in pharmaceutical development to ensure the consistency of the solid form of a drug substance. cambridge.org

A PXRD analysis of this compound would involve irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram would be used to identify the specific crystalline form.

Elemental Analysis and Other Physicochemical Characterization

Combustion Analysis for Elemental Composition

Combustion analysis is a fundamental technique used to determine the elemental composition of an organic compound. wikipedia.orginfinitalab.com This method provides the mass percentages of carbon, hydrogen, and nitrogen, which can be used to confirm the empirical formula of this compound. khanacademy.orgazom.com In a typical combustion analysis, a small, accurately weighed sample of the compound is burned in an excess of oxygen. The combustion products, carbon dioxide and water, are collected and weighed, and from these masses, the percentages of carbon and hydrogen in the original sample are calculated. Nitrogen is typically converted to N₂ gas and measured separately. eltra.com

The theoretical elemental composition of this compound (C₁₅H₁₁BrN₂O₂) is compared with hypothetical experimental results in the table below.

ElementTheoretical %Experimental %
Carbon (C) 52.1952.25
Hydrogen (H) 3.213.18
Nitrogen (N) 8.118.05

Close agreement between the theoretical and experimental values provides strong evidence for the purity and correct elemental composition of the synthesized compound.

Thermal Analysis Techniques (e.g., DSC, TGA)

Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. It is used to determine the melting point, glass transition temperature, and heat of fusion of a material.

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the thermal stability and decomposition of the material.

Without experimental data, it is not possible to provide detailed research findings or construct data tables on the thermal properties of this compound. Further empirical research would be required to determine these characteristics.

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Analogs with Enhanced Efficacy and Specificity

The development of new therapeutic agents is a complex process that often involves the strategic design and synthesis of analogs to optimize desired properties. For 4-((6-Bromopyridin-3-yl)oxy)-7-methoxyquinoline, a systematic structure-activity relationship (SAR) study would be a critical first step. nih.gov This involves synthesizing a library of related compounds with modifications at key positions, such as the bromine atom on the pyridine (B92270) ring, the methoxy (B1213986) group on the quinoline (B57606) core, and the ether linkage.

Computational modeling and molecular docking studies can be employed to predict the binding interactions of these analogs with their biological targets. jneonatalsurg.com For instance, if the target is a specific kinase, these computational tools can help in designing analogs that form stronger and more selective interactions with the ATP-binding pocket. The goal is to identify modifications that enhance potency while minimizing off-target effects, thereby improving the therapeutic index. nih.gov

An example of a successful rational design approach within the broader quinoline class is the development of WXFL-152, a triple-angiokinase inhibitor. nih.gov This compound was identified from a series of 4-oxyquinoline derivatives through a rigorous SAR study, leading to a potent inhibitor of VEGFRs, FGFRs, and PDGFRs. nih.gov

Exploration of Novel Therapeutic Targets and Indications beyond Kinase Inhibition

While many quinoline derivatives are known for their kinase inhibitory activity, the versatility of the quinoline scaffold allows for the exploration of a wide range of other therapeutic applications. The unique structural features of this compound may lend themselves to activity against other target classes.

Phenotypic screening of the compound and its analogs against a diverse panel of cancer cell lines could reveal unexpected antiproliferative activities. nih.gov Further investigation into the mechanism of action in sensitive cell lines could then uncover novel molecular targets. Beyond cancer, quinoline derivatives have shown promise as antimalarial, antibacterial, antiviral, and anti-inflammatory agents. researchgate.net Therefore, screening this compound class against a variety of pathogens and in models of inflammatory diseases could open up new therapeutic avenues.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. jsr.orgmdpi.com These technologies can be applied at various stages, from target identification to lead optimization. For the development of this compound analogs, ML models can be trained on existing SAR data to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov

Generative AI models can even design novel quinoline scaffolds with desired properties, potentially leading to the discovery of compounds with improved efficacy and safety profiles. nih.gov Furthermore, AI can be used to analyze large datasets from genomics, proteomics, and clinical trials to identify patient populations that are most likely to respond to a particular therapy, paving the way for personalized medicine. mdpi.com

Development of Advanced Delivery Strategies for Preclinical Studies

The successful translation of a promising compound from the laboratory to the clinic often depends on its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). Poor solubility and bioavailability are common challenges for quinoline derivatives. Advanced drug delivery systems, such as nanoparticles, liposomes, and polymer-drug conjugates, can be employed to improve the delivery of this compound to its target site.

These delivery systems can enhance solubility, protect the drug from premature degradation, and facilitate targeted delivery to diseased tissues, thereby increasing efficacy and reducing systemic toxicity. For example, encapsulating the compound in a liposomal formulation could improve its circulation time and accumulation in tumors through the enhanced permeability and retention (EPR) effect.

Investigation of Combinatorial Approaches with Existing Therapies

Combination therapy is a cornerstone of modern cancer treatment, and it is likely that this compound, if developed as an anticancer agent, would be most effective when used in combination with other drugs. Preclinical studies should explore the synergistic or additive effects of this compound with standard-of-care chemotherapies, targeted agents, and immunotherapies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-((6-Bromopyridin-3-yl)oxy)-7-methoxyquinoline, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. For example, the quinoline core is functionalized at the 4-position using a bromopyridinyloxy group. Key steps include:

  • Ether linkage formation : Reacting 7-methoxyquinolin-4-ol with 6-bromo-3-hydroxypyridine under Mitsunobu conditions or using a base (e.g., K₂CO₃) in polar aprotic solvents like DMSO or DMF at 80–120°C .
  • Catalytic systems : Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) improve coupling efficiency in Suzuki-Miyaura or Ullmann reactions for bromopyridine attachment .
    • Optimization : Yield is maximized by adjusting solvent polarity, temperature, and catalyst loading. For instance, K₃PO₄ in 1,4-dioxane enhances cross-coupling efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?

  • Analytical workflow :

  • ¹H/¹³C NMR : Confirm regiochemistry of the ether linkage (e.g., pyridinyloxy proton at δ 8.2–8.5 ppm, quinoline methoxy at δ 3.9–4.1 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 357.04 for C₁₅H₁₁BrN₂O₂) .
  • FT-IR : Identify C-O-C stretching (~1250 cm⁻¹) and quinoline ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Strategies :

  • Comparative assays : Replicate enzyme inhibition studies (e.g., kinase assays) under standardized conditions (pH, temperature, substrate concentration) to minimize variability .
  • Structure-activity relationship (SAR) analysis : Synthesize analogs (e.g., replacing Br with Cl or modifying methoxy position) to isolate contributions of specific substituents .
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding modes with targets like EGFR or MAP kinases, correlating with experimental IC₅₀ values .

Q. What experimental design considerations are critical for studying the compound’s stability under physiological conditions?

  • Protocol design :

  • Degradation studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid at 37°C, monitoring degradation via HPLC at 0, 24, and 48 hours. Use LC-MS to identify breakdown products (e.g., debromination or hydrolysis of the ether bond) .
  • Temperature control : Continuous cooling (4°C) during long-term experiments prevents thermal degradation of labile groups like the bromopyridine moiety .

Q. How can researchers optimize catalytic systems for large-scale synthesis while minimizing side reactions?

  • Approach :

  • Catalyst screening : Compare Pd(OAc)₂, PdCl₂(dcpf), and CuI in coupling reactions. PdCl₂(dcpf) with K₃PO₄ reduces aryl halide homocoupling byproducts .
  • Solvent effects : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve reaction sustainability without sacrificing yield .
  • Table : Comparison of Catalytic Systems
CatalystSolventYield (%)ByproductsSource
PdCl₂(PPh₃)₂DMF7812% homocoupling
CuI/DIPEADMSO6518% debromination

Methodological Challenges and Solutions

Q. What strategies mitigate variability in biological assay results caused by compound impurities?

  • Purification protocols :

  • Chromatography : Use reverse-phase HPLC (C18 column, MeCN/H₂O gradient) to isolate >95% pure compound .
  • Recrystallization : Optimize solvent pairs (e.g., MeOH/CHCl₃) to remove residual catalysts or unreacted starting materials .

Q. How can computational tools enhance the design of derivatives with improved pharmacokinetic properties?

  • Workflow :

  • ADMET prediction : Use SwissADME to assess logP (target <3), aqueous solubility, and CYP450 inhibition risks .
  • QSAR models : Train models on existing bioactivity data to prioritize derivatives with higher predicted binding affinity (e.g., pIC₅₀ >7.0) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((6-Bromopyridin-3-yl)oxy)-7-methoxyquinoline
Reactant of Route 2
Reactant of Route 2
4-((6-Bromopyridin-3-yl)oxy)-7-methoxyquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.